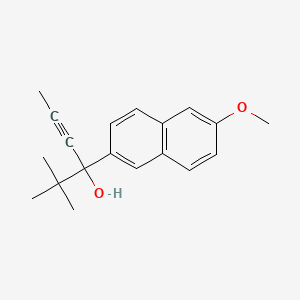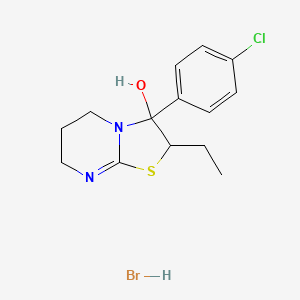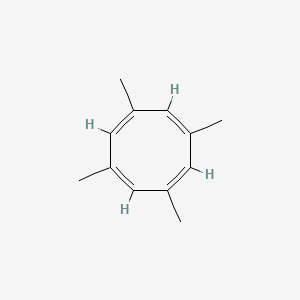![molecular formula C12H15BrN2O2 B11950135 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline CAS No. 21094-56-4](/img/structure/B11950135.png)
4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-bromoanilino)carbonyl]oxy}piperidine is an organic compound that features a piperidine ring bonded to a 4-bromoanilino group through a carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine typically involves the reaction of 4-bromoaniline with piperidine in the presence of a carbonylating agent. One common method is to use phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(4-bromoanilino)carbonyl]oxy}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
1-{[(4-bromoanilino)carbonyl]oxy}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-{[(4-chloroanilino)carbonyl]oxy}piperidine
- 1-{[(4-fluoroanilino)carbonyl]oxy}piperidine
- 1-{[(4-methoxyanilino)carbonyl]oxy}piperidine
Comparison:
- 1-{[(4-bromoanilino)carbonyl]oxy}piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methoxy analogs.
Propriétés
Numéro CAS |
21094-56-4 |
|---|---|
Formule moléculaire |
C12H15BrN2O2 |
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
piperidin-1-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-4-6-11(7-5-10)14-12(16)17-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Clé InChI |
CIURQMFTOXPHKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)OC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
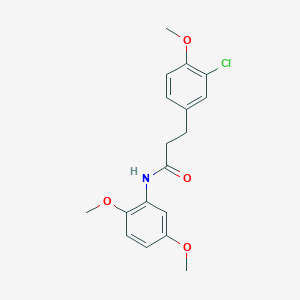
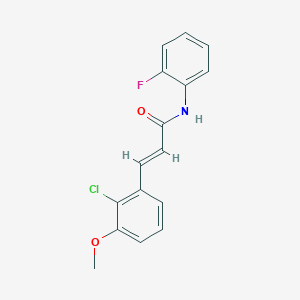



![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
